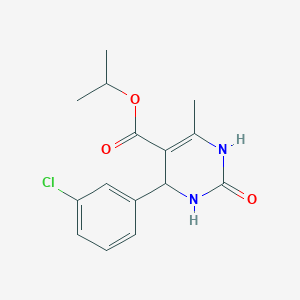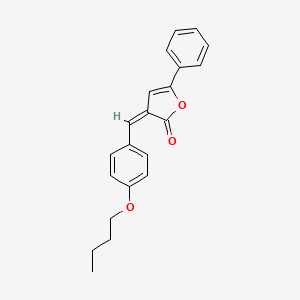
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DIPY or diisobutylbarbituric acid. It is a white crystalline powder that is soluble in water and organic solvents. DIPY has been used in various scientific studies due to its potential applications in medicine, agriculture, and material science.
作用機序
The mechanism of action of DIPY is not fully understood. However, it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating neurotransmission. DIPY enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission. This results in the sedative and hypnotic effects observed in animal studies.
Biochemical and Physiological Effects:
DIPY has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce locomotor activity, induce sleep, and decrease body temperature. DIPY has also been shown to have anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
DIPY has several advantages for use in lab experiments. It is readily available, has high purity, and is relatively inexpensive. However, DIPY has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DIPY. In medicine, further studies are needed to elucidate the mechanism of action of DIPY and its potential use in treating neurodegenerative diseases. In agriculture, research is needed to develop more effective herbicides based on DIPY. In material science, further studies are needed to explore the potential applications of DIPY in the synthesis of new materials and polymers. Additionally, more research is needed to fully understand the toxicity of DIPY and its potential environmental impact.
In conclusion, 1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a versatile chemical compound that has potential applications in various scientific fields. Its unique properties make it an attractive target for further research, and its potential uses in medicine, agriculture, and material science make it a valuable tool for scientific discovery.
合成法
The synthesis of DIPY involves the reaction between diisobutylmalonate and urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of DIPY obtained through this method is high, and the purity is also excellent.
科学的研究の応用
DIPY has been extensively studied for its potential applications in various scientific fields. In medicine, DIPY has been shown to have anticonvulsant, sedative, and hypnotic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DIPY has been used as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, DIPY has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)7-13-6-5-11(15)14(12(13)16)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLXNDUFHXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=O)N(C1=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diisobutylpyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![2,6-dimethoxy-4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4893769.png)

![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)


![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)
![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)